Ethyl isobutyl phthalate

概要

説明

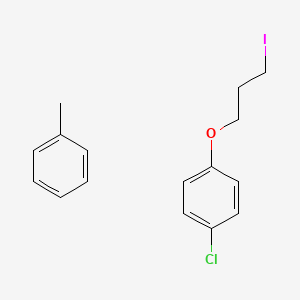

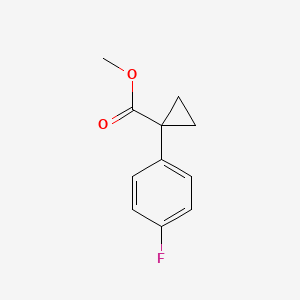

Ethyl isobutyl phthalate is a synthetic industrial compound . It is also known as monoisobutyl phtalic acid or MIBP . It has a linear formula of C14H18O4 .

Molecular Structure Analysis

The molecular formula of this compound is C14H18O4 . It has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da .Chemical Reactions Analysis

Phthalates, including this compound, are known to be endocrine disruptors . They can interfere with nuclear receptors in various neural structures involved in controlling brain functions .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm^3, a boiling point of 293.6±8.0 °C at 760 mmHg, and a flash point of 152.9±7.9 °C . It has a molar refractivity of 68.3±0.3 cm^3 and a molar volume of 231.6±3.0 cm^3 .科学的研究の応用

Overview of Phthalates in Research

Phthalates, including Ethyl Isobutyl Phthalate, are a group of man-made chemicals extensively used in various industrial applications. These include plasticizers in the manufacture of flexible vinyl used in consumer products, food contact applications, medical devices, and as solvents and plasticizers for cellulose acetate in personal care products, perfumes, lotions, and cosmetics (Hauser & Calafat, 2005).

Health and Environmental Implications

Phthalates are known for their potential health impacts. Studies have shown that exposure to certain phthalates is associated with various health concerns. For instance, there's evidence suggesting a positive association between mono-isobutyl phthalate (MiBP), a metabolite of di-isobutyl phthalate, and measures of oxidative stress, which plays a role in numerous diseases (Sweeney et al., 2019). Additionally, exposure assessments have been conducted using urinary phthalate metabolite concentrations to understand the extent of human exposure (Silva et al., 2005).

Exposure and Risk Assessment in Specific Populations

Research has also focused on assessing phthalate exposure in specific populations. For example, a study analyzing phthalate metabolites in urine samples from Shanghai, Guangzhou, and Qiqihaer, China, revealed widespread exposure to phthalates, including mono-isobutyl phthalate (miBP) (Guo et al., 2011). In another study, the occurrence of various phthalates was investigated in Canadian household dust, demonstrating the presence of diisobutyl phthalate (DIBP) in indoor environments (Kubwabo et al., 2013).

Methodologies in Phthalate Analysis

Advanced methodologies have been developed for the analysis of phthalates in various contexts. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been employed for the simultaneous determination of multiple phthalates in different materials, including food products (Shen, 2005).

Human Biomonitoring Studies

Human biomonitoring studies have been integral in assessing phthalate exposure. These studies have provided insights into the levels of phthalate metabolites in populations, helping to assess the health risks associated with exposure. For instance, a study in Austria analyzed urinary phthalate metabolites among children and adults, indicating widespread exposure and potential health concerns (Hartmann et al., 2015).

作用機序

Target of Action

Ethyl isobutyl phthalate, like other phthalates, primarily targets the endocrine system . It interacts with hormone synthesis, transport, and metabolism . Phthalates can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Phthalates, including this compound, are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . The degradation pathways of phthalates involve the induction and promotion of inflammation, oxidative stress, and apoptosis .

Pharmacokinetics

Phthalates in general are known to have low to moderate reproducibility of their biomarkers across pregnancy . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of phthalates can vary significantly, impacting their bioavailability .

Result of Action

Phthalates are known to induce deleterious effects on organism health, including reproductive toxicity, cardiotoxicity, hepatotoxicity, nephrotoxicity, teratogenicity, and tumor development .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties .

Safety and Hazards

Phthalates, including Ethyl isobutyl phthalate, are associated with a variety of health outcomes . They can cause skin irritation, serious eye damage, respiratory irritation, and drowsiness or dizziness . It is recommended to handle them in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

将来の方向性

Phthalates have ubiquitous presence in food and environment with potential adverse health effects in humans . There is a need to increase the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health . More countries should establish constraints or substitute measures for phthalates to reduce health risks .

生化学分析

Cellular Effects

Some studies suggest that phthalates can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . They can also dysregulate the levels and activity of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Molecular Mechanism

The molecular mechanism of action of ethyl isobutyl phthalate is not well-defined. It is known that phthalates can interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Temporal Effects in Laboratory Settings

It has been observed that exposure to some phthalates may be decreasing, while exposure to replacements, such as di(2-ethylhexyl)terephthalate (DEHTP), is increasing .

Dosage Effects in Animal Models

Research on other phthalates has shown that exposure can lead to various health effects, with potential differences observed at different dosage levels .

Metabolic Pathways

This compound is likely to be involved in various metabolic pathways in the body. Phthalates can undergo metabolism in two stages in the human body, namely phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) from the stomach until excretion through urine .

Transport and Distribution

It is known that phthalates can leach from the items that contain them, facilitating transfer into the human body, with oral exposure being the most common route .

特性

IUPAC Name |

1-O-ethyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-17-13(15)11-7-5-6-8-12(11)14(16)18-9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXXQVSKWJPZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620537 | |

| Record name | Ethyl 2-methylpropyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94491-96-0 | |

| Record name | 1-Ethyl 2-(2-methylpropyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94491-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylpropyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。